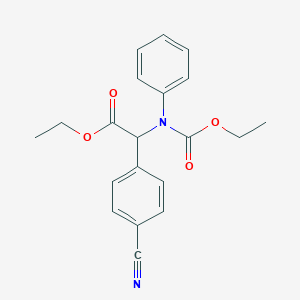

Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate

Description

Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate is a multifunctional ester derivative featuring a 4-cyanophenyl group and an ethoxycarbonyl-substituted phenylamino moiety.

Properties

Molecular Formula |

C20H20N2O4 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

ethyl 2-(4-cyanophenyl)-2-(N-ethoxycarbonylanilino)acetate |

InChI |

InChI=1S/C20H20N2O4/c1-3-25-19(23)18(16-12-10-15(14-21)11-13-16)22(20(24)26-4-2)17-8-6-5-7-9-17/h5-13,18H,3-4H2,1-2H3 |

InChI Key |

OXDULZOETDLMAT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)C#N)N(C2=CC=CC=C2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate typically involves multi-step organic reactions. One common method is the esterification reaction, where an alcohol reacts with a carboxylic acid or its derivatives in the presence of an acid catalyst. The specific synthetic route may involve:

Formation of the cyanophenyl intermediate: This can be achieved through a nucleophilic substitution reaction where a cyanide ion reacts with a halogenated benzene derivative.

Introduction of the ethoxycarbonyl group: This step may involve the reaction of the intermediate with ethyl chloroformate in the presence of a base.

Formation of the final product: The final step involves the coupling of the intermediate with aniline or a substituted aniline derivative under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and solvents are carefully chosen to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The phenyl and ethoxycarbonyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: May serve as a building block for bioactive compounds or pharmaceuticals.

Medicine: Potential use in drug development due to its structural features.

Industry: Applications in the production of agrochemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s intended use and require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features

Key Structural Differences :

- Substituent Position: The position of the cyano group (para vs. ortho) affects electronic distribution and steric interactions .

- Aromatic Systems : Compounds like incorporate heterocyclic systems (e.g., tosyl-pyrrole), altering solubility and biological target interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Observations :

Biological Activity

Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

- Chemical Name : this compound

- CAS Number : 40577-09-1

- Molecular Formula : CHNO

- Molecular Weight : 352.4 g/mol

The compound features a unique structure that includes an ethoxycarbonyl group, a cyanophenyl moiety, and an amino group, which may contribute to its biological reactivity and potential therapeutic applications .

Anticancer Potential

Compounds with structural similarities to this compound have been studied for their anticancer properties. For instance, compounds that include aromatic amines are known to exhibit significant cytotoxicity against various cancer cell lines. The presence of the cyanophenyl group in this compound may enhance its interaction with biological targets involved in cancer progression.

Case Study : A study on similar compounds demonstrated that modifications in the phenyl ring could lead to increased potency against cancer cell lines. The IC values for structurally related compounds ranged from 1.61 µg/mL to 1.98 µg/mL, indicating strong cytotoxic effects .

| Compound Name | IC (µg/mL) | Biological Activity |

|---|---|---|

| Compound A | 1.61 | Antitumor |

| Compound B | 1.98 | Antitumor |

| This compound | TBD | TBD |

The proposed mechanism of action for this compound involves the inhibition of key enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Studies have shown that similar compounds can act as effective inhibitors of CA isoforms, leading to reduced tumor cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that the combination of the ethoxycarbonyl group and the cyanophenyl moiety is crucial for its biological activity. Variations in substituents on the phenyl ring significantly affect the compound's potency.

Key Features Influencing Activity:

- Substituents on the Phenyl Ring : Electron-donating groups enhance activity.

- Presence of Amino Groups : Essential for interaction with biological targets.

- Cyanophenyl Moiety : May facilitate stronger binding to enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.